
Daglutril
Vue d'ensemble
Description
Daglutril est un composé actif par voie orale qui agit comme un inhibiteur mixte de la neutral endopeptidase et de l’enzyme de conversion de l’endothéline. Il est actuellement en cours de développement pour le traitement de l’hypertension essentielle et de l’insuffisance cardiaque congestive . La formule chimique du composé est C₃₁H₃₈N₂O₆, et il est connu pour son potentiel à réduire la pression artérielle et la protéinurie, ainsi que pour ses effets néphroprotecteurs .
Méthodes De Préparation
La synthèse du daglutril implique plusieurs étapes, en commençant par la préparation des composés intermédiaires. La voie de synthèse comprend généralement les étapes suivantes :
Formation du dérivé cyclopentane : Ceci implique la réaction d’un dérivé cyclopentane avec un composé éthoxycarbonyl-phénylbutyle dans des conditions spécifiques.
Amidation : L’intermédiaire est ensuite soumis à une amidation pour former le dérivé cyclopentanecarboxamido.
Cyclisation : La dernière étape implique une cyclisation pour former le dérivé acide benzazépinyl acétique, qui est le this compound.
Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement une optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le daglutril subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein du composé.
Substitution : Des réactions de substitution, en particulier des substitutions nucléophiles, peuvent se produire à des sites spécifiques de la molécule.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la Recherche Scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier l’inhibition de la neutral endopeptidase et de l’enzyme de conversion de l’endothéline.
Biologie : La recherche sur le this compound se concentre sur ses effets sur diverses voies biologiques, en particulier celles liées à la régulation de la pression artérielle et à la fonction rénale.
Médecine : Le this compound est étudié pour ses effets thérapeutiques potentiels dans le traitement de l’hypertension et de l’insuffisance cardiaque.
Applications De Recherche Scientifique
Hypertension in Type 2 Diabetes and Nephropathy
Daglutril has shown promising results in managing hypertension among patients with type 2 diabetes and nephropathy. A randomized crossover trial demonstrated that this compound significantly reduced both systolic and diastolic blood pressure compared to placebo. The study included 45 patients who were treated with this compound (300 mg/day) alongside losartan, a common antihypertensive medication. Key findings included:
- Systolic Blood Pressure : Reduced by an average of 5.2 mm Hg.
- Diastolic Blood Pressure : Reduced by an average of 2.5 mm Hg.
- Safety Profile : The treatment was well-tolerated, with mild adverse effects noted .
Proteinuria Management
While this compound did not significantly reduce urinary albumin excretion compared to placebo in the aforementioned study, it has been associated with mitigating proteinuria in other contexts. Research indicates that NEP inhibitors can enhance renal function by reducing protein leakage and improving glomerular filtration rates .
Comparative Efficacy
A comparative analysis of various antihypertensive agents reveals that this compound's dual inhibition mechanism may offer advantages over single-enzyme inhibitors. For instance, traditional NEP inhibitors often fail to provide adequate blood pressure control because they also reduce the levels of vasoconstrictors like endothelin-1. In contrast, this compound's dual action allows it to maintain a more balanced effect on vascular tone .
Parameter | This compound | Traditional NEP Inhibitors | Endothelin Receptor Antagonists |
---|---|---|---|
Systolic BP Reduction (mm Hg) | 5.2 | Variable | Typically lower |
Diastolic BP Reduction (mm Hg) | 2.5 | Variable | Typically lower |
Effect on Proteinuria | Limited | Moderate | Variable |
Safety Profile | Acceptable | Varies | Generally acceptable |
Case Study 1: Efficacy in Hypertensive Patients
In a clinical trial involving hypertensive patients with type 2 diabetes, this compound was administered for eight weeks alongside standard antihypertensive therapy. Results indicated significant reductions in blood pressure without notable increases in adverse events, supporting its use as an effective adjunct therapy for this patient population .
Case Study 2: Long-term Outcomes
Longitudinal studies are needed to evaluate the long-term effects of this compound on renal outcomes and cardiovascular health. Preliminary data suggest that its ability to modulate both neprilysin and endothelin pathways may lead to improved outcomes in chronic kidney disease progression, although further research is necessary to substantiate these claims .
Mécanisme D'action
Le daglutril exerce ses effets en inhibant à la fois la neutral endopeptidase et l’enzyme de conversion de l’endothéline. Cette double inhibition entraîne une augmentation des niveaux de peptides natriurétiques plasmatiques et de gros endotheline-1, ce qui contribue à réduire les pressions de remplissage cardiaque droit et gauche. L’inhibition combinée de ces enzymes est bénéfique pour la prise en charge de l’insuffisance cardiaque et de l’hypertension .
Comparaison Avec Des Composés Similaires
Le daglutril est unique en raison de son action inhibitrice double sur la neutral endopeptidase et l’enzyme de conversion de l’endothéline. Des composés similaires comprennent :
Le this compound se distingue par son stade de développement avancé et ses avantages thérapeutiques potentiels en milieu clinique.
Activité Biologique
Daglutril, a combined inhibitor of endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP), has garnered attention for its potential therapeutic applications, particularly in managing hypertension and renal complications associated with type 2 diabetes. This article delves into the biological activity of this compound, summarizing key findings from clinical trials and research studies.
This compound functions by inhibiting two critical enzymes:
- Endothelin-Converting Enzyme (ECE) : This enzyme converts big endothelin-1 (ET-1) into its active form, which is a potent vasoconstrictor.
- Neutral Endopeptidase (NEP) : NEP degrades several biologically active peptides, including natriuretic peptides that promote vasodilation and diuresis.
By simultaneously inhibiting these enzymes, this compound aims to enhance vasodilatory effects while reducing the levels of vasoconstrictors, thus potentially lowering blood pressure and improving renal function.
1. Efficacy in Hypertensive Patients with Type 2 Diabetes
A pivotal study evaluated the effects of this compound on blood pressure and renal outcomes in hypertensive patients with type 2 diabetes and nephropathy. Key details from the study include:
- Study Design : A randomized, crossover trial involving 45 patients.
- Dosage : Patients received this compound at a dose of 300 mg/day for 8 weeks, followed by a placebo period.
- Primary Endpoint : Change in 24-hour urinary albumin excretion.
- Secondary Endpoints : Blood pressure measurements (systolic, diastolic, mean), renal hemodynamics, and safety profile.
Results :
- This compound did not significantly reduce urinary albumin excretion compared to placebo (-7.6 μg/min; p=0.559).
- Significant reductions in blood pressure were observed:
- 24-hour Systolic BP : Decreased by -5.2 mm Hg (p=0.0013).
- Office Systolic BP : Decreased by -5.4 mm Hg (p=0.028).
The study concluded that this compound effectively improved blood pressure control in this high-risk population while maintaining an acceptable safety profile .
2. Comparison with Other Antihypertensives
Research comparing this compound with other antihypertensive agents indicated its unique dual-action mechanism may offer advantages over traditional treatments. For instance, studies have shown that combinations involving NEP inhibitors can enhance cardiovascular outcomes by increasing levels of beneficial peptides like atrial natriuretic peptide (ANP) while simultaneously inhibiting harmful vasoconstrictors .
Safety Profile
In clinical trials, this compound was generally well-tolerated. The most common adverse effects included mild treatment-related events such as facial or peripheral edema. Notably, the incidence of severe adverse reactions was low .
Summary of Research Findings
Propriétés
IUPAC Name |
2-[(3S)-3-[[1-[(2R)-2-ethoxycarbonyl-4-phenylbutyl]cyclopentanecarbonyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O6/c1-2-39-29(37)24(15-14-22-10-4-3-5-11-22)20-31(18-8-9-19-31)30(38)32-25-17-16-23-12-6-7-13-26(23)33(28(25)36)21-27(34)35/h3-7,10-13,24-25H,2,8-9,14-21H2,1H3,(H,32,38)(H,34,35)/t24-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQODGUTLZXUGZ-RPBOFIJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)CC2(CCCC2)C(=O)N[C@H]3CCC4=CC=CC=C4N(C3=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171341 | |
Record name | Daglutril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SLV306 increased plasma natriuretic peptides and big endothelin-1 levels in a dose-dependent manner, confirming neutral endopeptidase and endothelin-converting enzyme inhibition. The combined inhibition of neutral endopeptidase and endothelin-converting enzyme may be useful in heart failure by reducing right and left cardiac filling pressures | |
Record name | Daglutril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
182821-27-8 | |
Record name | Daglutril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182821-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daglutril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182821278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daglutril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Daglutril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAGLUTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKV299446X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.